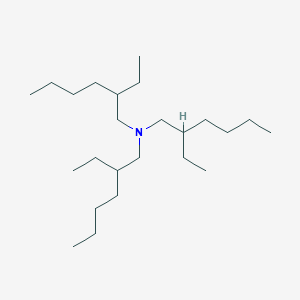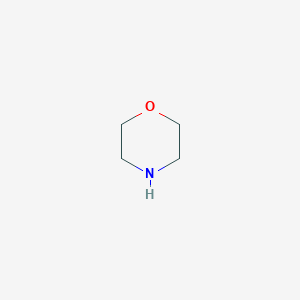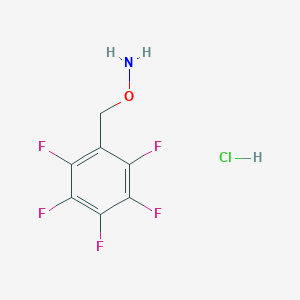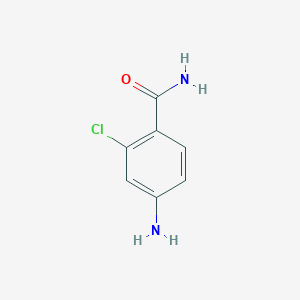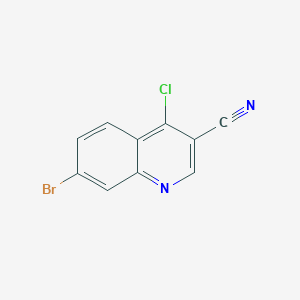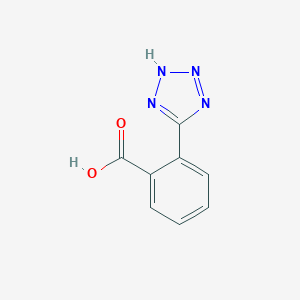
1-(5-Metil-2-piridinil)piperazina
Descripción general
Descripción
1-(5-Methyl-2-pyridinyl)piperazine is a chemical compound with the CAS Number 104395-86-0 and a linear formula of C10H15N3 . It has a molecular weight of 177.25 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(5-Methyl-2-pyridinyl)piperazine is represented by the InChI code1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-Methyl-2-pyridinyl)piperazine are not detailed in the search results, piperazine derivatives in general have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-(5-Methyl-2-pyridinyl)piperazine has a molecular weight of 177.25 .Aplicaciones Científicas De Investigación
Neurociencia
“1-(5-Metil-2-piridinil)piperazina” se considera un antagonista selectivo del receptor D4 . El receptor D4 está implicado en varias patologías del sistema nervioso central (SNC), lo que hace que este compuesto sea potencialmente valioso en la investigación en neurociencia. Podría utilizarse para estudiar el papel del receptor D4 en trastornos como la esquizofrenia, la enfermedad de Parkinson y el trastorno por déficit de atención e hiperactividad (TDAH).
Farmacología
En farmacología, los derivados de piperazina como “this compound” son conocidos por su presencia en fármacos con propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas . La acción selectiva de este compuesto sobre los receptores D4 ofrece una vía para desarrollar nuevos agentes terapéuticos que se dirijan a estos receptores.
Bioquímica
“this compound” se puede utilizar en la síntesis de piperazinas quirales, que son importantes para crear compuestos con actividad biológica . La naturaleza quiral de estas piperazinas es crucial para su interacción con los sistemas biológicos, ya que pueden tener diferentes efectos en función de su quiralidad.
Ciencia de los Materiales
Aunque no se citan directamente aplicaciones específicas en la ciencia de los materiales para “this compound”, los compuestos de piperazina a menudo desempeñan un papel en el desarrollo de nuevos materiales debido a su estabilidad y reactividad . Se pueden utilizar como bloques de construcción para polímeros o como parte de estructuras moleculares complejas en nanotecnología.
Química Analítica
“this compound” puede servir como reactivo en química analítica para la determinación de isocianatos alifáticos y aromáticos en el aire mediante HPLC de fase inversa . También se puede utilizar para la determinación fluorométrica de diisocianatos en el aire, que son importantes debido a sus posibles impactos en la salud.
Ciencia Ambiental
En la ciencia ambiental, la capacidad de “this compound” para detectar isocianatos puede ser crucial. Los isocianatos son contaminantes atmosféricos peligrosos, y el uso de este compuesto para monitorear sus niveles puede ayudar a evaluar la calidad del aire y mitigar los riesgos para la salud ambiental .
Direcciones Futuras
While specific future directions for 1-(5-Methyl-2-pyridinyl)piperazine are not mentioned in the search results, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazines and exploring new synthetic methods.
Mecanismo De Acción
Target of Action
The primary targets of 1-(5-Methyl-2-pyridinyl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various physiological processes. The H3R is predominantly expressed in the central nervous system and regulates the release of histamine and other neurotransmitters. The σ1R is a chaperone protein that modulates ion channels and receptors, influencing cellular differentiation, survival, and synaptic plasticity .
Mode of Action
1-(5-Methyl-2-pyridinyl)piperazine interacts with its targets, H3R and σ1R, acting as an antagonist . This means it binds to these receptors and blocks their function. The antagonistic action on H3R inhibits the release of histamine, thereby modulating neurotransmission. On σ1R, it prevents the receptor’s influence on ion channels and other receptors .
Biochemical Pathways
The biochemical pathways affected by 1-(5-Methyl-2-pyridinyl)piperazine are primarily those involving histamine and sigma-1 receptor signaling. By blocking H3R, it disrupts the normal feedback mechanism for histamine release, potentially altering various physiological responses such as sleep-wake cycles, food intake, cognition, and pain perception. Its antagonistic action on σ1R can influence numerous cellular processes, including calcium signaling and cellular differentiation .
Result of Action
The molecular and cellular effects of 1-(5-Methyl-2-pyridinyl)piperazine’s action are primarily due to its antagonistic effects on H3R and σ1R. By blocking these receptors, it can modulate neurotransmission and cellular signaling, potentially influencing a range of physiological processes and behaviors .
Propiedades
IUPAC Name |
1-(5-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRKPHJFMGUXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467197 | |
| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104395-86-0 | |
| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

